molecular formula C19H34BN3O4 B1396844 tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate CAS No. 1201790-45-5

tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate

Cat. No.: B1396844
CAS No.: 1201790-45-5
M. Wt: 379.3 g/mol
InChI Key: YFXCXRMQPDVYMF-UHFFFAOYSA-N
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Description

Tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate: . This compound features a tert-butyl group, a boronic acid derivative, and a pyrazole ring, making it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate typically involves multiple steps, starting with the preparation of the boronic acid derivative and subsequent reactions to introduce the pyrazole and carbamate groups. Common synthetic routes include:

  • Boronic Acid Derivative Synthesis: : The boronic acid derivative can be synthesized through the reaction of a suitable precursor with a boronic acid pinacol ester.

  • Pyrazole Formation: : The pyrazole ring is typically formed through a cyclization reaction involving hydrazine and a β-diketone or β-ketoester.

  • Carbamate Formation: : The carbamate group is introduced through a reaction with an isocyanate or a carbamoyl chloride in the presence of a base.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid derivative can be oxidized to form boronic esters or borates.

  • Reduction: : Reduction reactions can be used to convert the boronic acid derivative to boronic alcohols.

  • Substitution: : The pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles.

  • Coupling Reactions: : The boronic acid derivative can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and metal catalysts such as palladium.

  • Reduction: : Reducing agents like sodium borohydride or hydrogen gas can be used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

  • Coupling Reactions: : Palladium catalysts and bases such as potassium carbonate are typically employed.

Major Products Formed

  • Boronic Esters: : Formed through oxidation reactions.

  • Boronic Alcohols: : Resulting from reduction reactions.

  • Substituted Pyrazoles: : Produced through nucleophilic substitution.

  • Coupled Products: : Resulting from Suzuki-Miyaura cross-coupling reactions.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of various boronic acid derivatives and pyrazole-containing compounds.

  • Biology: : The boronic acid moiety can interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.

  • Medicine: : It can be used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

  • Industry: : Its versatility makes it valuable in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, the boronic acid moiety can form reversible covalent bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate: is unique due to its combination of a boronic acid derivative and a pyrazole ring. Similar compounds include:

  • Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate: : This compound features a dihydropyridine ring instead of a pyrazole ring.

  • Tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate: : This compound has a piperidine ring instead of a pentyl chain[_{{{CITATION{{{_3{tert-Butyl 4-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1 ....

These compounds differ in their ring structures and substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-[5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34BN3O4/c1-17(2,3)25-16(24)21-11-9-8-10-12-23-14-15(13-22-23)20-26-18(4,5)19(6,7)27-20/h13-14H,8-12H2,1-7H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXCXRMQPDVYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34BN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate
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tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate
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tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate
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tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate
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tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate
Reactant of Route 6
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tert-Butyl (5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pentyl)carbamate

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